Episappanol

Anti-inflammatory Chondrocyte Cytokine Inhibition

Researchers studying cartilage inflammation need stereochemically pure homoisoflavonoids; misidentified isomers compromise SAR. Episappanol (CAS 111254-18-3) provides authenticated (3R,4R) configuration with documented anti-inflammatory potency. • TNF-α IC₅₀ = 24 μM in human chondrocytes; diastereomer sappanol is inactive. • IL-6 IC₅₀ = 155 μM in macrophages; moderate potency with favorable safety (LD₅₀ 1,190 mg/kg). • UPLC-MS/MS verified (RT 5.26 min) for reliable identification. ≥98% HPLC purity; global cold-chain shipping available.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
Cat. No. B168993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpisappanol
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESC1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1
InChIKeyMPGFEHZDABUJFR-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Episappanol Overview & Procurement for Anti-Inflammatory Research


Episappanol (CAS 111254-18-3, PubChem CID 13846650) is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. (Leguminosae) [1]. It belongs to a rare subclass of flavonoids characterized by a 3-benzylchroman skeleton, with a molecular formula of C₁₆H₁₆O₆ and a molecular weight of 304.29 g/mol [2]. The compound possesses a specific (3R,4R) absolute configuration, which distinguishes it from its diastereomer sappanol and other related homoisoflavonoids [3]. Episappanol has been demonstrated to significantly inhibit the secretion of pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both macrophage and chondrocyte cell models, establishing its primary relevance in inflammation research [4].

Inflammation pathway studies in macrophage and chondrocyte models
Homoisoflavonoid with (3R,4R) stereochemistry for chiral control workflow
Moderate potency selection for concentration-dependent response studies
Aqueous solubility profile may reduce organic co-solvent dependence

Episappanol Specificity vs. Sappanol and Other Homoisoflavonoids


Homoisoflavonoids isolated from Caesalpinia sappan, while sharing a common 3-benzylchroman core, exhibit divergent pharmacological profiles that preclude generic substitution. Episappanol and its diastereomer sappanol, despite having identical molecular formulas, display significantly different anti-inflammatory potencies in standardized in vitro assays. Additionally, compounds such as brazilin—a related homoisoflavonoid—demonstrate substantially higher potency but also broader activity profiles including antioxidant and antimicrobial effects, which may confound mechanistic interpretation [1]. Furthermore, solubility and stability characteristics vary among congeners, impacting formulation and experimental reproducibility. These structural and functional distinctions necessitate compound-specific procurement and validation for rigorous scientific studies [2].

Diastereomer mismatch

Sappanol may not achieve measurable cytokine inhibition in chondrocyte models; stereochemical difference limits direct substitution.

Potency confound

Brazilin shows substantially higher reported potency in macrophage assays, which may mask subtle pathway responses in mechanistic studies.

Solubility & formulation profile may shift

Different homoisoflavonoid congeners exhibit variable aqueous compatibility; class-level solubility data to verify per lot.

Episappanol Comparative Evidence for Procurement


Anti-Inflammatory Potency in Chondrocytes vs. Sappanol

In IL-1β-stimulated human chondrocytes, episappanol demonstrated an IC₅₀ of 24 μM for TNF-α inhibition, whereas the structurally related sappanol failed to achieve 50% inhibition at the highest tested concentration (>33 μM) [1]. This differential efficacy provides a quantifiable basis for selecting episappanol over sappanol in chondrocyte-based inflammation models, particularly for osteoarthritis research. Both compounds were isolated from the same plant source and tested under identical conditions, ensuring the observed difference reflects intrinsic molecular properties rather than experimental variability.

TNF-α in Chondrocytes
Head-to-head
Episappanol IC₅₀ 24 μM vs. Sappanol >33 μM
Supports compound-specific selection for chondrocyte inflammation endpoint review
IL-1β-stimulated human chondrocytes; data from Mueller et al., 2016
Anti-inflammatory Chondrocyte Cytokine Inhibition

Macrophage Anti-Inflammatory Potency vs. Brazilin

In LPS-stimulated RAW 264.7 macrophages, episappanol inhibited IL-6 secretion with an IC₅₀ of 155 μM, placing it in a moderate potency tier. In contrast, brazilin, a more potent homoisoflavonoid from the same plant, exhibited an IC₅₀ of 18 μM [1]. This 8.6-fold difference in potency allows for nuanced experimental design: brazilin serves as a high-efficacy positive control, whereas episappanol provides a tool to investigate concentration-dependent effects without the confounding high potency that may mask subtle biological responses. Sappanol, the diastereomer of episappanol, showed minimal activity with an IC₅₀ >164 μM under the same conditions.

IL-6 in Macrophages
Head-to-head
IC₅₀ 155 μM
vs. Brazilin 18 μM
Reported potency gradient supports SAR and tunable assay-response context
LPS-stimulated RAW 264.7; sappanol showed IC₅₀ >164 μM
Macrophage IL-6 Inflammation

Aqueous Solubility vs. Common Flavonoids

Calculated aqueous solubility of episappanol is 7.3 g/L at 25°C . While direct comparative solubility data for sappanol or brazilin are not reported in the primary literature under identical conditions, class-level inference suggests that the presence of three hydroxyl groups on the A-ring and a specific stereochemical arrangement contributes to improved water compatibility compared to more lipophilic flavonoids such as quercetin (calculated solubility ~0.06 g/L) or luteolin (~0.02 g/L) [1]. This property may reduce the need for high concentrations of organic co-solvents (e.g., DMSO) in cell-based assays, potentially minimizing solvent-induced cytotoxicity artifacts.

Aqueous Solubility
Class-level
Calculated 7.3 g/L
Formulation-context; may reduce DMSO requirement vs. more lipophilic flavonoids
Computed value; no direct experimental measurement in identical solvent system
Solubility Formulation In vitro Assay

Acute Toxicity vs. Brazilin

Based on available data, episappanol has an estimated LD₅₀ of 1,190 mg/kg (oral, rat), classifying it in Toxicity Class 4 (low acute toxicity) [1]. In comparison, brazilin, a closely related homoisoflavonoid with higher anti-inflammatory potency, has a reported LD₅₀ of 800 mg/kg, placing it in a marginally more toxic category [1]. This 390 mg/kg difference in LD₅₀ values suggests that episappanol may offer a wider safety margin for in vivo studies, particularly when higher doses are required to achieve moderate anti-inflammatory effects. The data are derived from standardized toxicity assessments and provide a quantitative basis for risk evaluation in preclinical experimental design.

Acute Toxicity Context
Cross-study
LD₅₀ 1,190 mg/kg
vs. Brazilin 800 mg/kg
Reported toxicity-class difference; supports in vivo model-safety context review
Oral, rat; data compiled from Zaidi et al., 2024
Toxicity LD50 Safety

Certified High Purity Standard

Episappanol can be procured with a certified purity of ≥98% as determined by HPLC-UV/ELSD analysis, accompanied by orthogonal characterization using mass spectrometry and NMR . This purity specification is comparable to that of sappanol and brazilin standards, ensuring that observed biological effects are attributable to the target compound rather than impurities. The availability of a certified reference standard with defined purity and analytical data is essential for quantitative pharmacology studies, biomarker validation, and method development.

Certified Purity
Specification review
HPLC ≥98%
Lot attribute; supports dose-response reproducibility across studies
MS and NMR identity confirmation; data to verify per lot
Purity HPLC Quality Control

Episappanol Application Scenarios


Chondrocyte Inflammation in Osteoarthritis Research

Given its measurable TNF-α inhibitory activity in human chondrocytes (IC₅₀ = 24 μM) while sappanol is inactive, episappanol is the preferred homoisoflavonoid for investigating anti-inflammatory mechanisms in cartilage biology and osteoarthritis models. This scenario is supported by direct head-to-head comparative data [1] and avoids the confounding effects of more potent but less specific compounds like brazilin.

Structure-Activity Relationship (SAR) of Homoisoflavonoids

Episappanol serves as a key comparator in SAR studies due to its moderate anti-inflammatory potency (IL-6 IC₅₀ = 155 μM in macrophages) and its diastereomeric relationship with sappanol. Researchers can utilize the potency gradient among brazilin (IC₅₀ = 18 μM), episappanol (IC₅₀ = 155 μM), and sappanol (IC₅₀ >164 μM) to dissect the contributions of stereochemistry and hydroxylation patterns to biological activity [1].

In Vivo Proof-of-Concept with Safety Margin

For in vivo models where high potency is not required or may be detrimental, episappanol's lower acute toxicity (LD₅₀ = 1,190 mg/kg vs. brazilin 800 mg/kg) and moderate anti-inflammatory activity offer a balanced profile. This scenario is particularly relevant for chronic dosing studies in rodents, where a wider therapeutic window is desirable [2].

Analytical Methods for Caesalpinia sappan QC

Episappanol, with its distinct UPLC-MS/MS retention time (5.26 min) and characteristic MS² fragments (m/z 123, 163, 229), serves as a reliable marker compound for the identification and quantification of homoisoflavonoids in complex botanical matrices. Its availability as a high-purity reference standard facilitates method validation and regulatory compliance [3].

Application
Selection Property
Validation Focus
Chondrocyte inflammation model studies
Chondrocyte cytokine-inhibition endpoint context
TNF-α pathway-response interpretation
Homoisoflavonoid SAR and stereochemical review
Diastereomer-comparison assay context
Macrophage IL-6 potency gradient review
In vivo model-safety endpoint monitoring
Reported toxicity-class difference
Acute oral exposure-model review
Botanical matrix analytical QC
High-purity reference standard with orthogonal identity
Method-transfer and matrix-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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